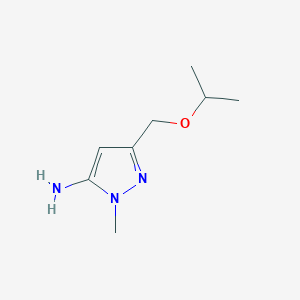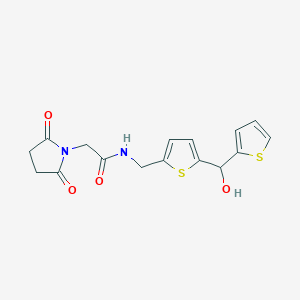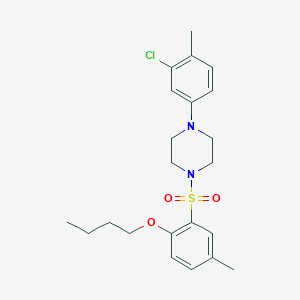
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine, also known as IPMPA, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promising results in various studies, making it a topic of interest for many researchers.
Mechanism of Action
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine acts as a positive allosteric modulator of the GABA(A) receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where GABA binds. This results in an increase in the inhibitory effects of GABA, which can have a calming effect on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of the GABA(A) receptor in a dose-dependent manner. This can lead to increased inhibitory effects on neuronal activity, which can have a calming effect on the brain. This compound has also been found to have anxiolytic effects, which can reduce anxiety in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine in lab experiments is its ability to enhance the activity of the GABA(A) receptor. This can be useful for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine. One area of interest is in the development of more selective compounds that target the GABA(A) receptor. This could help to reduce off-target effects and improve the specificity of the compound. Another area of interest is in the use of this compound in studying the role of the GABA(A) receptor in various neurological disorders, such as anxiety and epilepsy. Finally, there is potential for the development of this compound-based therapies for these disorders, although more research is needed to determine the safety and efficacy of such treatments.
Conclusion:
This compound is a compound that has shown promise in scientific research, particularly in the field of neuroscience. Its ability to enhance the activity of the GABA(A) receptor makes it a useful tool for studying the role of this receptor in various physiological processes. However, more research is needed to fully understand the potential of this compound and to develop more selective compounds that target the GABA(A) receptor.
Synthesis Methods
The synthesis of 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine involves the reaction of 2-(chloromethyl)-1-methyl-1H-pyrazol-5-amine with isopropyl alcohol. The reaction is catalyzed by potassium carbonate and occurs at room temperature. The final product is obtained through purification using column chromatography.
Scientific Research Applications
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential use in various scientific research areas. One of the main applications of this compound is in the field of neuroscience. It has been shown to have an effect on the GABA(A) receptor, which is involved in the regulation of neuronal activity. This compound has been found to enhance the activity of the GABA(A) receptor, making it a potential tool for studying the role of this receptor in the brain.
properties
IUPAC Name |
2-methyl-5-(propan-2-yloxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)12-5-7-4-8(9)11(3)10-7/h4,6H,5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCKNMHCIDADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide](/img/structure/B2597152.png)
![Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2597153.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide](/img/structure/B2597155.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-(3-methyl-2-imidazo[1,2-a]pyrimidinyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B2597156.png)


![3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2597164.png)
![3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2597167.png)
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)


![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2597171.png)

![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)